molecular formula C18H17N3O4S B3648764 methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate

methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B3648764
M. Wt: 371.4 g/mol
InChI Key: RHHPKFJJSZUSNN-UHFFFAOYSA-N
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Description

Methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding thiols.

    Substitution: The methoxy group on the benzimidazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives like omeprazole, pantoprazole, and thiabendazole . Compared to these, methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate is unique due to its specific thioacetyl and methoxy substitutions, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 4-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-24-13-7-8-14-15(9-13)21-18(20-14)26-10-16(22)19-12-5-3-11(4-6-12)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHPKFJJSZUSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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